2-{Bicyclo[1.1.1]pentan-1-yl}ethan-1-ol

Medicinal Chemistry ADME Optimization Bioisostere

2-{Bicyclo[1.1.1]pentan-1-yl}ethan-1-ol (CAS: 2091785-54-3), also known as 2-(BCP)ethanol, is a bicyclo[1.1.1]pentane (BCP) derivative featuring a primary alcohol functional group attached to the BCP core via an ethyl linker. This compound belongs to a class of three-dimensional, sp³-rich saturated hydrocarbon scaffolds that have emerged as established bioisosteres for para-substituted phenyl rings, tert-butyl groups, and internal alkynes in medicinal chemistry.

Molecular Formula C7H12O
Molecular Weight 112.172
CAS No. 2091785-54-3
Cat. No. B2980206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{Bicyclo[1.1.1]pentan-1-yl}ethan-1-ol
CAS2091785-54-3
Molecular FormulaC7H12O
Molecular Weight112.172
Structural Identifiers
SMILESC1C2CC1(C2)CCO
InChIInChI=1S/C7H12O/c8-2-1-7-3-6(4-7)5-7/h6,8H,1-5H2
InChIKeyZNLOGNYOSMKLMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-{Bicyclo[1.1.1]pentan-1-yl}ethan-1-ol: A Saturated Bioisostere Building Block for Next-Generation Drug Discovery


2-{Bicyclo[1.1.1]pentan-1-yl}ethan-1-ol (CAS: 2091785-54-3), also known as 2-(BCP)ethanol, is a bicyclo[1.1.1]pentane (BCP) derivative featuring a primary alcohol functional group attached to the BCP core via an ethyl linker. This compound belongs to a class of three-dimensional, sp³-rich saturated hydrocarbon scaffolds that have emerged as established bioisosteres for para-substituted phenyl rings, tert-butyl groups, and internal alkynes in medicinal chemistry . Unlike aromatic analogs, BCP derivatives lack π-π stacking interactions and exhibit altered physicochemical properties such as solubility and lipophilicity, which are critical for modulating ADME profiles and reducing metabolic toxicity [1]. As a terminal alcohol building block, 2-{Bicyclo[1.1.1]pentan-1-yl}ethan-1-ol serves as a versatile handle for downstream functionalization, enabling the incorporation of the BCP motif into larger molecular architectures via esterification, etherification, or nucleophilic substitution.

Why 2-{Bicyclo[1.1.1]pentan-1-yl}ethan-1-ol Cannot Be Substituted with Classical Aromatic Alcohols


While structurally simple aromatic alcohols like 2-phenylethan-1-ol share the same primary alcohol functional group, they cannot serve as direct substitutes for 2-{Bicyclo[1.1.1]pentan-1-yl}ethan-1-ol in advanced molecular design. The BCP core introduces a rigid, three-dimensional, sp³-rich scaffold that fundamentally alters key physicochemical parameters compared to planar aromatic systems. Specifically, replacing a phenyl ring with a BCP moiety typically reduces lipophilicity (clogP) and increases aqueous solubility, leading to improved metabolic stability and reduced toxicity profiles in lead compounds . Furthermore, the saturated nature of the BCP core eliminates potential CYP450 inhibition and hERG liabilities associated with high aromatic ring counts, while the distinct exit vector geometry (approximately 180° linearity between C1 and C3 substituents) mimics the para-substitution pattern of a benzene ring but with different spatial and electronic constraints . Therefore, substituting 2-{Bicyclo[1.1.1]pentan-1-yl}ethan-1-ol with 2-phenylethan-1-ol would revert the lead compound to a less favorable physicochemical and safety profile, undermining the intended ADME optimization strategy.

Quantitative Differentiation Evidence for 2-{Bicyclo[1.1.1]pentan-1-yl}ethan-1-ol in Drug Discovery and Chemical Biology


Improved Metabolic Stability and Reduced Lipophilicity Compared to Phenyl Ring Bioisosteres

The BCP core present in 2-{Bicyclo[1.1.1]pentan-1-yl}ethan-1-ol offers quantifiable advantages over a phenyl ring in terms of lipophilicity and metabolic stability. Replacing a phenyl ring with a BCP moiety typically reduces clogP by approximately 0.7-1.5 log units and increases aqueous solubility, leading to improved metabolic stability and reduced CYP450 inhibition .

Medicinal Chemistry ADME Optimization Bioisostere

Enhanced Metabolic Stability in LpPLA2 Inhibitor Scaffolds Through Phenyl-to-BCP Replacement

In a direct head-to-head comparison within an LpPLA2 inhibitor scaffold, replacing the central phenyl ring with a BCP moiety (as a class-level analog to the core in 2-{Bicyclo[1.1.1]pentan-1-yl}ethan-1-ol) positively impacted the physicochemical profile. X-ray crystallography confirmed the BCP isostere was well tolerated in the binding pocket, while physicochemical measurements showed improved metabolic stability compared to the parent phenyl-containing inhibitor [1].

LpPLA2 Inhibition Bioisosteric Replacement Metabolic Stability

Significant Improvement in Bioavailability and Half-Life Over Phenyl-Containing Resveratrol

Direct comparison of resveratrol (phenyl-containing) and BCP-resveratrol (containing a BCP core analogous to 2-{Bicyclo[1.1.1]pentan-1-yl}ethan-1-ol) in vivo revealed a significant improvement in oral bioavailability and half-life. BCP-resveratrol showed drastically reduced glucuronide and sulfate conjugation, the primary metabolic pathways that limit resveratrol's therapeutic utility .

Pharmacokinetics Bioavailability Natural Product Optimization

Synthetic Accessibility: Enabling Etherification via Acid-Catalyzed Trichloroacetimidate Strategy

Unlike classical aromatic alcohols, BCP alcohols including 2-{Bicyclo[1.1.1]pentan-1-yl}ethan-1-ol have historically been challenging to etherify via direct alkylation due to base-mediated decomposition pathways. A 2025 study established the first general synthesis of BCP ethers via direct alkylation using an acid-catalyzed trichloroacetimidate strategy, overcoming this limitation and enabling reliable access to ether-linked BCP derivatives [1].

Synthetic Methodology Etherification BCP Alcohol Functionalization

Optimal Application Scenarios for Procuring 2-{Bicyclo[1.1.1]pentan-1-yl}ethan-1-ol in R&D


Lead Optimization: Replacing Metabolically Labile Phenyl or tert-Butyl Groups

When an existing lead compound containing a phenyl ring or tert-butyl group exhibits poor metabolic stability, high lipophilicity (clogP > 3.5), or CYP450 inhibition, 2-{Bicyclo[1.1.1]pentan-1-yl}ethan-1-ol serves as an ideal bioisosteric replacement building block. Its saturated BCP core reduces lipophilicity by 0.7-1.5 log units compared to phenyl, leading to improved solubility and metabolic stability . This is particularly valuable in CNS drug discovery where lowering lipophilicity is essential for reducing non-specific binding and hERG liability. Procurement of this building block enables the synthesis of BCP-containing analogs for comparative PK and safety profiling against the original aromatic lead series.

Fragment-Based Drug Discovery (FBDD) and DNA-Encoded Library (DEL) Synthesis

2-{Bicyclo[1.1.1]pentan-1-yl}ethan-1-ol is an excellent fragment-sized (MW 112.17) building block for constructing three-dimensional, sp³-rich chemical libraries. Its primary alcohol handle permits on-DNA functionalization for DEL synthesis via ester or ether linkages. The recently developed acid-catalyzed etherification method [1] specifically addresses prior synthetic limitations of BCP alcohols, ensuring reliable incorporation into DELs. The BCP core introduces conformational rigidity and unique spatial orientation (approximately 180° linear exit vector) that is distinct from flexible aliphatic chains or planar aromatics, enabling exploration of novel chemical space in fragment screening campaigns.

Synthesis of BCP-Ether Linked PROTACs and Bioconjugates

The primary alcohol of 2-{Bicyclo[1.1.1]pentan-1-yl}ethan-1-ol can be converted to a leaving group (e.g., tosylate, bromide) or activated as a trichloroacetimidate [1] for etherification with phenolic or hydroxyl-containing ligands. This enables the construction of BCP-linked PROTACs (Proteolysis Targeting Chimeras) where the rigid, saturated BCP spacer may favorably orient the E3 ligase ligand and target protein ligand while improving the overall physicochemical properties of the degrader molecule. Compared to flexible PEG or alkyl linkers, the BCP spacer introduces conformational constraint, which can enhance ternary complex formation and target selectivity.

Functionalization of Advanced Intermediates via Pd-Catalyzed Strain-Release

2-{Bicyclo[1.1.1]pentan-1-yl}ethan-1-ol belongs to the BCP alcohol class, for which efficient Pd-catalyzed strain-release-driven C-C activation methodologies have been established [2]. This enables the use of BCP alcohols as versatile precursors for the synthesis of substituted cyclobutanones and β,γ-enone derivatives. Researchers procuring this compound can leverage these established methodologies for late-stage functionalization and diversification of complex molecular scaffolds, including the modification of bioactive natural products and drug candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-{Bicyclo[1.1.1]pentan-1-yl}ethan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.